molecular formula C14H20ClN3O B14394390 N-Azepan-1-yl-N'-(2-chloro-6-methylphenyl)urea CAS No. 88302-32-3

N-Azepan-1-yl-N'-(2-chloro-6-methylphenyl)urea

Cat. No.: B14394390
CAS No.: 88302-32-3
M. Wt: 281.78 g/mol
InChI Key: ASCBWPYZBXCKEB-UHFFFAOYSA-N
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Description

N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features an azepane ring attached to a urea moiety, with a 2-chloro-6-methylphenyl group as a substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea typically involves the reaction of azepane with 2-chloro-6-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-6-methylphenyl)urea: Lacks the azepane ring, making it less structurally complex.

    N-Azepan-1-yl-N’-(2-fluoro-6-methylphenyl)urea: Similar structure but with a fluoro substituent instead of chloro.

    N-Azepan-1-yl-N’-(2-chloro-6-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-Azepan-1-yl-N’-(2-chloro-6-methylphenyl)urea is unique due to the presence of both the azepane ring and the 2-chloro-6-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88302-32-3

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(2-chloro-6-methylphenyl)urea

InChI

InChI=1S/C14H20ClN3O/c1-11-7-6-8-12(15)13(11)16-14(19)17-18-9-4-2-3-5-10-18/h6-8H,2-5,9-10H2,1H3,(H2,16,17,19)

InChI Key

ASCBWPYZBXCKEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)NN2CCCCCC2

Origin of Product

United States

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